molecular formula C17H12ClFN4S B4303008 3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

Cat. No.: B4303008
M. Wt: 358.8 g/mol
InChI Key: BZDNDRPMLCERNL-UHFFFAOYSA-N
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Description

3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of a triazinoindole core with a chlorofluorobenzylthio substituent, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE involves several steps, starting with the preparation of the key intermediates. One common method involves the alkylation of 1,2,4-triazole derivatives with 2-chloro-6-fluorobenzyl chloride . The reaction is typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to cyclization under acidic conditions to form the triazinoindole core .

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters.

Chemical Reactions Analysis

3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Mechanism of Action

The mechanism of action of 3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar compounds to 3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE include other indole derivatives with different substituents. Some examples are:

    3-(benzylthio)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole: Lacks the chlorofluorobenzyl group but retains the triazinoindole core.

    3-[(2-bromo-6-fluorobenzyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole: Similar structure but with a bromine atom instead of chlorine.

    3-[(2-chloro-6-fluorobenzyl)thio]-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole: Similar structure but with an ethyl group instead of a methyl group.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN4S/c1-23-14-8-3-2-5-10(14)15-16(23)20-17(22-21-15)24-9-11-12(18)6-4-7-13(11)19/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDNDRPMLCERNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Reactant of Route 2
Reactant of Route 2
3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Reactant of Route 3
Reactant of Route 3
3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Reactant of Route 4
3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Reactant of Route 5
3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Reactant of Route 6
Reactant of Route 6
3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE

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